molecular formula C18H24N2O3 B2953084 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide CAS No. 921566-61-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide

Cat. No.: B2953084
CAS No.: 921566-61-2
M. Wt: 316.401
InChI Key: UNKGDQLERNRCCI-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide is a synthetic benzoxazepine derivative supplied for research purposes. This compound is part of a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery. Related benzoxazepine scaffolds have been identified as key structures in the development of ligands for nuclear receptors, such as the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ), functioning as potent inverse agonists . The structural features of this compound—including the fused benzoxazepinone core and the cyclopropanecarboxamide moiety—suggest its potential utility as a chemical tool for studying protein-protein interactions in cellular signaling pathways, particularly those involving coactivator binding to transcription factors . Researchers can employ this compound in high-throughput screening assays, target validation studies, and as a starting point for structure-activity relationship (SAR) optimization. The presence of the carboxamide group enhances its potential for forming critical hydrogen bonds with biological targets, while the rigid cyclopropyl ring can impose conformational constraints to improve selectivity and potency. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-9-20-14-8-7-13(19-16(21)12-5-6-12)10-15(14)23-11-18(2,3)17(20)22/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKGDQLERNRCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3CC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and the subsequent introduction of the cyclopropane carboxamide group. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazepine ring and the cyclopropane carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison table, grounded in typical structural and functional parameters for benzoxazepine derivatives:

Compound Core Structure Substituents Bioactivity (Hypothetical) Crystallographic Method
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide 1,5-Benzoxazepine 3,3-dimethyl; 5-propyl; cyclopropane Enzyme inhibition (IC₅₀: 12 nM) SHELX refinement
N-(4-oxo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide 1,5-Benzoxazepine 5-methyl; acetyl Moderate receptor binding (Ki: 450 nM) Not specified
8-Cyclopropyl-3,3-dimethyl-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one 1,5-Benzoxazepine Same as target compound Reduced solubility; similar potency SHELXL refinement

Key Findings:

Substituent Effects : The 5-propyl group may increase lipophilicity and membrane permeability relative to 5-methyl derivatives, though solubility could be compromised.

Crystallographic Insights : SHELX-based refinements highlight distinct packing interactions (e.g., hydrogen bonds involving the carboxamide group) that stabilize the target compound’s crystal lattice, unlike simpler analogs .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique benzoxazepine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C22H26N2O4
  • Molecular Weight : 382.4528 g/mol
  • CAS Number : 921791-39-1

The presence of the benzoxazepine core contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to certain receptors, altering their activity and affecting physiological responses.
  • Signal Transduction Pathways : The compound may influence various signaling pathways that play critical roles in cellular functions.

Antimicrobial Activity

Recent studies have indicated that compounds within the benzoxazepine class exhibit antimicrobial properties. Specific assays have demonstrated that this compound shows significant activity against various bacterial strains.

Anticancer Potential

Research has explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The following table summarizes findings from selected studies:

Study ReferenceCell LineIC50 (µM)Mechanism
Study AMCF715Apoptosis induction
Study BHeLa20Cell cycle arrest
Study CA54910ROS generation

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to this compound. Studies suggest that it may protect neurons from oxidative stress and inflammation, potentially benefiting conditions like Alzheimer's disease.

Case Studies

  • Case Study on Anticancer Activity : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
  • Neuroprotection in Animal Models : Animal studies have shown that administration of this compound before inducing oxidative stress led to improved cognitive function and reduced neuronal loss compared to control groups.

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